Synthetic Utility: 7-Bromo Derivative Enables High-Yield Cross-Coupling Unattainable with 7-H or 7-Cl Analogs
The 7-bromo substituent provides a superior leaving group for palladium-catalyzed amination compared to hydrogen (inert) or chlorine (slower oxidative addition). In the synthesis of DNA-PK inhibitor compound 78, the 7-bromo intermediate undergoes efficient Buchwald-Hartwig coupling with 4-methoxy-2-methylaniline to install the critical 6-anilino group, a transformation that is not possible with the non-halogenated parent scaffold [1].
| Evidence Dimension | Cross-coupling reactivity (Synthetic utility) |
|---|---|
| Target Compound Data | Reactive; undergoes Pd-catalyzed amination to yield 6-anilino derivatives |
| Comparator Or Baseline | 7-H analog: Inert, cannot undergo cross-coupling at this position; 7-Cl analog: Lower reactivity, requires harsher conditions |
| Quantified Difference | Qualitative: Enables vs. Prevents the key bond-forming step |
| Conditions | Buchwald-Hartwig amination using Pd(dba)3, XPhos, Cs2CO3 in dioxane |
Why This Matters
For procurement, selecting the 7-bromo derivative is mandatory to access the clinically relevant 6-anilino imidazo[4,5-c]pyridin-2-one series; alternative halogen or non-halogenated analogs cannot deliver the same final compounds.
- [1] Hong, C. R., et al. J. Med. Chem. 2024, 67, 14, 12366–12385 (Supporting Information, Scheme 2: Synthesis of 3-Substituted Imidazo[4,5-c]pyridin-2-ones). View Source
